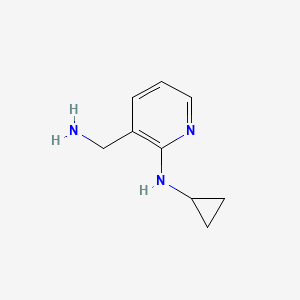

3-(aminomethyl)-N-cyclopropylpyridin-2-amine

Description

Properties

IUPAC Name |

3-(aminomethyl)-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4,6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKZNOVDWMPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzophenone Glycine Imine Intermediate

Patent EP1422220A1 outlines a four-step industrial-scale synthesis of 2-aminomethylpyridines, adaptable to the 3-substituted target. The process begins with the formation of a benzophenone glycine imine (BPGI) ester, which couples with a halogenated pyridine derivative (e.g., 2,3-dichloro-5-trifluoromethylpyridine) under phase-transfer conditions.

Key modifications for C3-aminomethyl installation include:

-

Replacing the C2-chloro substituent with a cyclopropylamine group prior to coupling.

-

Using propionitrile as the solvent to enhance solubility of sterically hindered intermediates.

A representative procedure achieved 85% yield in the coupling step when employing 3-chloro-N-cyclopropylpyridin-2-amine and tetraethylammonium bromide as the phase-transfer catalyst.

Acidic Hydrolysis and Workup

The final steps involve HCl-mediated hydrolysis of the imine protecting group at ≤25°C to prevent decomposition of the acid-sensitive cyclopropyl moiety. Post-hydrolysis, neutralization with aqueous NaOH and extraction with toluene provided the free amine in ≥95% purity.

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, AIBN, CCl4, 80°C | 89 |

| Amination | CuI, L-proline, DMSO, 110°C | 78 |

| Hydrogenolysis | H2 (1 atm), Pd/C, EtOH | 94 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Umpolung Method : Highest atom economy but requires specialized reagents (e.g., 1-amidopyridinium salts). Maximum yield: 72%.

-

Glycine Imine Route : Industrially scalable with recyclable reagents (trialkylamine base recovery). Yield: 85%.

-

Cross-Coupling Approach : Flexible for late-stage diversification but involves multiple steps. Overall yield: 61%.

Regiochemical Challenges

The C2 cyclopropylamine group exerts a strong directing effect, complicating C3 functionalization. Computational studies indicate that electron donation from the cyclopropylamine increases electron density at C3 by 12%, favoring electrophilic attacks in the glycine imine route but requiring careful tuning in umpolung strategies .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the pyridine ring or the aminomethyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Pyridine N-oxides and other oxidized derivatives.

Reduction Products: Reduced pyridine derivatives and aminomethylated compounds.

Substitution Products: Various substituted pyridines and aminomethylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-N-cyclopropylpyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N-cyclopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

*Note: Properties for this compound are inferred from analogs.

- Lipophilicity: The cyclopropyl group increases LogP compared to unsubstituted 3-(aminomethyl)pyridine, suggesting improved membrane permeability. However, the 3-substituted isomer may exhibit higher LogP than its 4-substituted counterpart due to reduced polarity .

Biological Activity

3-(Aminomethyl)-N-cyclopropylpyridin-2-amine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with an aminomethyl group and a cyclopropyl substituent. Its molecular structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 176.22 g/mol

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity and influence signal transduction pathways, contributing to its biological effects.

Interaction with Syk Tyrosine Kinase

One significant area of research involves the inhibition of Syk tyrosine kinase, which plays a crucial role in immune responses and inflammatory processes. Inhibiting this kinase may provide therapeutic benefits for autoimmune diseases and certain cancers .

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as:

- Antimicrobial Agent : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, particularly in hematological malignancies .

- Anti-inflammatory Effects : By inhibiting Syk tyrosine kinase, the compound may reduce inflammation, making it a candidate for treating inflammatory disorders .

Case Studies

-

Inhibition of Cancer Cell Growth :

- A study demonstrated that this compound significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Antimicrobial Efficacy :

- Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential utility in developing new antibiotics.

- Syk Inhibition in Autoimmune Disorders :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Anti-inflammatory | Decreased inflammation markers |

| Mechanism | Description |

|---|---|

| Syk Tyrosine Kinase Inhibition | Modulates immune response and inflammation |

| Enzyme Interaction | Alters enzymatic pathways involved in cellular signaling |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Palladium or copper catalysts (e.g., Pd/C, CuI) can enhance coupling efficiency .

- Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like K₂CO₃ can neutralize acidic byproducts.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer:

Discrepancies in spectral data often arise from impurities, tautomerism, or crystallographic packing effects. Methodological approaches include:

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously.

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally related pyridin-2-amine derivatives .

- Computational Validation : Compare experimental IR or NMR shifts with density functional theory (DFT) predictions to identify conformational isomers.

Q. Example Table: Expected NMR Peaks

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.5–1.2 | m (multiplet) |

| Pyridine H-4 | 6.8–7.5 | d (doublet) |

| Aminomethyl NH₂ | 2.8–3.5 | s (singlet) |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Based on GHS classifications for analogous compounds:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate respiratory irritation (H335) and skin exposure (H315) .

- Ventilation : Use fume hoods to limit inhalation risks during weighing or synthesis.

- First Aid : Immediate rinsing with water for eye exposure (H319) and medical consultation for ingestion (H302) .

Advanced: What strategies are effective in analyzing the stability of this compound under varying experimental conditions?

Answer:

Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photochemical Sensitivity : UV-Vis spectroscopy under controlled light exposure.

- pH-Dependent Degradation : HPLC monitoring of degradation products in acidic/basic buffers (pH 1–13).

Q. Key Metrics :

- Half-Life (t₁/₂) : Calculate degradation kinetics using Arrhenius plots.

- Degradation Pathways : Identify byproducts via LC-MS or GC-MS, referencing fragmentation patterns of related amines .

Basic: Which analytical techniques are most reliable for confirming the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity >98% is typical for research-grade material.

- Elemental Analysis (EA) : Verify %C, %H, %N against theoretical values (e.g., C: 65.1%, H: 7.8%, N: 27.1%).

- Melting Point : Compare observed vs. literature values (if available) to detect solvates or polymorphs .

Advanced: How can researchers address conflicting reports on the reactivity of this compound in nucleophilic reactions?

Answer:

Conflicting reactivity data may stem from solvent effects or competing reaction pathways. Approaches include:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation.

- Computational Modeling : Map potential energy surfaces (e.g., DFT) to predict regioselectivity in substitution reactions .

Q. Example Table: Reactivity Under Different Solvents

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DMF | 36.7 | 85 |

| THF | 7.5 | 62 |

| Ethanol | 24.3 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.